molecular formula C19H23ClFNO B2566846 N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide CAS No. 881440-24-0

N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide

Cat. No.: B2566846
CAS No.: 881440-24-0
M. Wt: 335.85
InChI Key: FJXXGHFQTINOEJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide is a structurally complex molecule featuring an adamantane backbone substituted with methyl groups at the 3- and 5-positions, coupled to a carboxamide-linked 3-chloro-4-fluorophenyl moiety. The adamantane core is renowned for its rigidity and lipophilicity, which often enhances bioavailability and metabolic stability in pharmaceutical applications .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFNO/c1-17-6-12-7-18(2,9-17)11-19(8-12,10-17)16(23)22-13-3-4-15(21)14(20)5-13/h3-5,12H,6-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXXGHFQTINOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide typically involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with 3-chloro-4-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as neuroprotection or anti-inflammatory activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural and synthetic parallels:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Aryl Substituents Functional Groups Potential Applications
N-(3-Chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide Adamantane 3-Cl, 4-F Carboxamide Hypothesized: CNS, antiviral
N-(4-Bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) Quinazoline 4-Br, 2-F Nitro, amine Kinase inhibition, anticancer
N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (3d) Quinazoline 3-Cl, 4-F Nitro, amine Anticancer, antimicrobial
N-(4-Methoxyphenyl)-6-nitroquinazolin-4-amine (3a) Quinazoline 4-OCH₃ Nitro, amine Photodynamic therapy, sensors

Key Observations:

Core Structure Differences :

  • The adamantane carboxamide lacks the planar heterocyclic quinazoline core seen in compounds 3a, 3c, and 3d. Adamantane’s three-dimensional rigidity may enhance membrane permeability compared to flat quinazolines, which are prone to π-π stacking interactions .

Substituent Effects: Halogenation: The 3-chloro-4-fluorophenyl group in the target compound shares similarities with 3d but differs in the absence of a nitro group. Methoxy vs. Halogen: Compound 3a’s 4-methoxyphenyl group is electron-donating, which may increase solubility but reduce binding affinity in hydrophobic pockets compared to halogenated aryl groups.

Synthetic Pathways: The synthesis of quinazoline derivatives (3a, 3c, 3d) involves formamidine intermediates and nitro-group incorporation .

Analytical Characterization :

  • Spectrophotometric methods, such as those described for cadmium detection (–5), could theoretically apply to quantifying adamantane carboxamides. For instance, complexation with metal ions or surfactants (e.g., Triton X-100) might enable UV-Vis analysis, though this remains speculative .

Biological Activity

N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Chemical Formula : C₁₄H₁₈ClF₁N₂O
  • Molecular Weight : 284.76 g/mol
  • IUPAC Name : this compound

The biological activity of this compound has been linked to its interactions with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of specific pathways involved in cell proliferation and apoptosis.

  • Inhibition of MDM2 : Similar compounds have demonstrated the ability to inhibit the MDM2 protein, which is crucial for regulating p53, a key tumor suppressor. The inhibition of MDM2 leads to the activation of p53, promoting apoptosis in cancer cells .
  • Antiproliferative Effects : Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the low micromolar range, indicating potent biological effects .

Table 1: Summary of Biological Activities

Compound NameTargetActivityIC50 (μM)Reference
Compound 33MDM2Inhibition0.15
Compound 39Various Cancer Cell LinesAntiproliferative0.22 - 0.24
This compoundp53 ActivationApoptosis InductionTBD

Clinical Implications

In vivo studies have shown that oral administration of structurally similar compounds can lead to significant tumor regression in xenograft models. For example, a related compound achieved an 86% regression rate in tumor size following treatment at a dosage of 100 mg/kg . The implications for this compound suggest potential use in targeted cancer therapies.

Q & A

Q. Table 1. Key Reaction Conditions for Amide Coupling

StepReagents/ConditionsPurposeReference
Acid Chloride FormationThionyl chloride, 60°C, 2 hActivate carboxyl group
Amide Coupling3-Chloro-4-fluoroaniline, DCM, 0°CNucleophilic acyl substitution
PurificationEthyl acetate/hexane (3:7)Remove unreacted aniline

Q. Table 2. SHELXL Refinement Parameters

ParameterValue/CommandApplicationReference
Twin FractionBASF = 0.32Correct twinning artifacts
Positional DisorderSIMU 0.01Restrain disordered methyl groups
R1 Factor Improvement0.12 → 0.05Validate refinement success

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